L-Homocitrulline-d3

Description

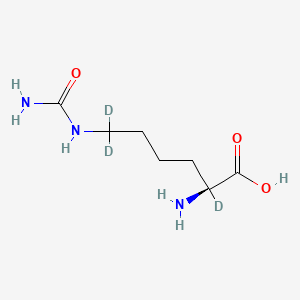

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O3 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)-2,6,6-trideuteriohexanoic acid |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i4D2,5D |

InChI Key |

XIGSAGMEBXLVJJ-UXJCOIHKSA-N |

Isomeric SMILES |

[2H][C@](CCCC([2H])([2H])NC(=O)N)(C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Homocitrulline-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocitrulline-d3 is the deuterated form of L-Homocitrulline, a non-proteinogenic amino acid. In the fields of biomedical research and drug development, this compound serves as a critical internal standard for the accurate quantification of its unlabeled counterpart, L-Homocitrulline, using mass spectrometry-based techniques. L-Homocitrulline itself is a product of lysine carbamylation, a post-translational modification implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and urea cycle disorders. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its use in quantitative analysis.

Core Concepts: The Role of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry.[1] This method is considered the gold standard for quantitative analysis due to its high precision and accuracy. The underlying principle is that a known amount of the stable isotope-labeled compound (this compound) is added to a sample at the earliest stage of analysis. Because it is chemically identical to the endogenous analyte (L-Homocitrulline), it experiences the same variations during sample preparation, chromatography, and ionization.[2] By measuring the ratio of the mass spectrometer signal of the analyte to the internal standard, accurate quantification can be achieved, correcting for any sample loss or matrix effects.

Data Presentation: Chemical and Physical Properties

A summary of the key chemical and physical properties for both L-Homocitrulline and its deuterated analog are presented below for easy comparison.

| Property | L-Homocitrulline | This compound |

| Synonyms | N(6)-carbamoyl-L-lysine, H-HomoCit-OH | N6-carbamoyl-L-lysine-2,6,6-d3, ε-Carbamyllysine-d3 |

| Molecular Formula | C₇H₁₅N₃O₃ | C₇H₁₂D₃N₃O₃ |

| Molecular Weight | 189.22 g/mol | 192.2 g/mol |

| CAS Number | 1190-49-4 | Not consistently available |

| Appearance | White to off-white powder | Solid |

| Purity | ≥95% (HPLC) | ≥99% deuterated forms (d1-d3) |

| Solubility | Water: 2 mg/mL, clear | Water: 2 mg/mL |

| Storage Temperature | 2-8°C | -20°C |

Signaling and Metabolic Pathways Involving L-Homocitrulline

L-Homocitrulline is primarily formed through two distinct biological pathways. Understanding these pathways is crucial for interpreting the significance of its quantification in biological samples.

Urea Cycle and Related Disorders

In individuals with certain urea cycle disorders, the depletion of ornithine can lead to an accumulation of carbamoyl phosphate. This excess carbamoyl phosphate can then react with lysine to form L-Homocitrulline.

Myeloperoxidase-Mediated Inflammatory Pathway

During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, can oxidize thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to produce cyanate (OCN⁻).[3] This cyanate can then carbamylate the ε-amino group of lysine residues in proteins, forming L-Homocitrulline.

Experimental Protocols

The following sections detail a representative workflow and a specific protocol for the quantification of L-Homocitrulline in biological matrices using this compound as an internal standard.

General Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

This workflow outlines the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard like this compound.

Detailed Method for L-Homocitrulline Quantification in Plasma

This protocol is adapted from established methods for amino acid analysis in plasma and is tailored for the use of this compound.

1. Materials and Reagents

-

L-Homocitrulline (for calibration standards)

-

This compound (internal standard)

-

Human plasma (control)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

6M Hydrochloric acid (for hydrolysis)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Homocitrulline and this compound in LC-MS grade water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the L-Homocitrulline stock solution into control plasma to achieve a desired concentration range (e.g., 10 nmol/L to 2 µmol/L).

-

Internal Standard Working Solution: Prepare a working solution of this compound in water at a fixed concentration (e.g., 1 µmol/L).

3. Sample Preparation (for total L-Homocitrulline)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Add 500 µL of 6M HCl to the sample.

-

Seal the vial and incubate at 110°C for 18-24 hours for protein hydrolysis.

-

After cooling, evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of this polar analyte.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Homocitrulline: The precursor ion is [M+H]⁺ with m/z 190.1. Product ions for monitoring are typically m/z 127.1 and m/z 173.1. The transition 190.1 > 127.1 is often used for quantification.

-

This compound: The precursor ion is [M+H]⁺ with m/z 193.1. The product ions will also be shifted by +3 Da. The specific fragmentation should be optimized, but a likely transition for quantification would be 193.1 > 130.1.

-

-

Instrument Parameters: Dwell time, cone voltage, and collision energy should be optimized for maximum signal intensity for each transition.

-

5. Data Processing and Quantification

-

Integrate the peak areas for the specific MRM transitions of L-Homocitrulline and this compound.

-

Calculate the peak area ratio (L-Homocitrulline peak area / this compound peak area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of L-Homocitrulline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of protein carbamylation in health and disease. Its use as an internal standard in LC-MS/MS-based quantification provides the necessary accuracy and precision to reliably measure L-Homocitrulline in complex biological samples. A thorough understanding of its properties, the biological pathways it is involved in, and the analytical methodologies for its use are essential for generating high-quality, reproducible data in basic research, clinical studies, and drug development.

References

- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homocitrulline-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological relevance of L-Homocitrulline-d3. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, biomarker discovery, and clinical diagnostics.

Core Chemical Properties

This compound is the deuterated stable isotope of L-Homocitrulline. It serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices using mass spectrometry-based techniques.[1]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂D₃N₃O₃ | [1] |

| Molecular Weight | 192.2 g/mol | [1] |

| Appearance | White to off-white solid | |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) | [1] |

| Storage Temperature | -20°C (powder) | [1] |

| Solubility in Water | 2 mg/mL | [1] |

Biological Significance and Metabolic Pathways

L-Homocitrulline is a non-proteinogenic amino acid that is not incorporated into proteins during translation. Instead, it is primarily formed through two main pathways: the urea cycle in specific metabolic disorders and through protein carbamylation.

Urea Cycle and Lysinuric Protein Intolerance

In healthy individuals, the urea cycle efficiently converts ammonia into urea for excretion. However, in certain genetic disorders like Lysinuric Protein Intolerance (LPI), the transport of the dibasic amino acids lysine, arginine, and ornithine is impaired.[2][3][4][5] This leads to a deficiency of ornithine within the mitochondria, causing an accumulation of carbamoyl phosphate. The excess carbamoyl phosphate can then react with lysine to form L-Homocitrulline.[6][7]

Protein Carbamylation

Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid reacts with the primary amino groups of proteins, particularly the ε-amino group of lysine residues, to form L-Homocitrulline.[7][8] Isocyanic acid can be generated from the dissociation of urea or through the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate.[6][7][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lysinuric protein intolerance - Wikipedia [en.wikipedia.org]

- 3. Lysinuric protein intolerance: MedlinePlus Genetics [medlineplus.gov]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. Homocitrulline - Wikipedia [en.wikipedia.org]

- 7. Homocitrulline [biosyn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled L-Homocitrulline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled L-Homocitrulline, a crucial tool in metabolic research, drug development, and as an internal standard for quantitative analysis. The methodologies presented herein are based on established chemical principles for amino acid modification and isotopic labeling.

Introduction

L-Homocitrulline, an analog of L-Citrulline, is a non-proteinogenic amino acid implicated in various physiological and pathological processes, including urea cycle disorders and post-translational modification of proteins through carbamylation.[1][2] The introduction of deuterium into the L-Homocitrulline molecule provides a stable isotopic label, enabling its use in a wide array of applications, from metabolic flux analysis to a reference standard in mass spectrometry-based quantification. This guide outlines a robust synthetic approach for the preparation of deuterium-labeled L-Homocitrulline, starting from commercially available deuterium-labeled L-Lysine.

Synthetic Strategy Overview

The synthesis of deuterium-labeled L-Homocitrulline is approached in a two-stage process. The first stage involves the acquisition or synthesis of a suitable deuterium-labeled L-Lysine precursor. The second stage focuses on the selective carbamoylation of the ε-amino group of the labeled L-Lysine to yield the target molecule.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterium-labeled L-Homocitrulline, based on typical yields for analogous reactions reported in the literature.

| Parameter | Value | Method of Analysis |

| Starting Material | L-Lysine-d4 HCl | - |

| Final Product | L-Homocitrulline-d4 | - |

| Expected Yield | 60-75% | Gravimetric analysis |

| Isotopic Purity (D content) | >98% | Mass Spectrometry, NMR |

| Chemical Purity | >95% | HPLC, NMR |

| Molecular Weight (d4) | 193.24 g/mol | Mass Spectrometry |

Experimental Protocols

Synthesis of L-Homocitrulline-d4 from L-Lysine-d4

This protocol is adapted from established methods for the synthesis of L-Homocitrulline from L-Lysine.[3] The key steps involve the protection of the α-amino group, carbamoylation of the ε-amino group, and subsequent deprotection.

Materials:

-

L-Lysine-d4 dihydrochloride (or other deuterated L-Lysine variant)

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Potassium cyanate (KOCN) or Urea (Carbamide)

-

Hydrochloric acid (HCl)

-

Hydrogen sulfide (H₂S) gas or Thioacetamide

-

Ethanol

-

Deionized water

Procedure:

-

Protection of the α-amino group:

-

Dissolve L-Lysine-d4 dihydrochloride in deionized water.

-

Add a solution of copper (II) sulfate to form the copper-lysine chelate, which selectively protects the α-amino and carboxyl groups.

-

Adjust the pH of the solution to alkaline (pH 9-10) with sodium hydroxide to facilitate the formation of the copper complex. The solution should turn a deep blue color.

-

-

Carbamoylation of the ε-amino group:

-

To the solution containing the copper-protected L-Lysine-d4, add an excess of potassium cyanate or urea.

-

Heat the reaction mixture at 60-80°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection and Isolation:

-

After the carbamoylation is complete, cool the reaction mixture.

-

Decompose the copper complex by bubbling hydrogen sulfide gas through the solution or by adding thioacetamide and heating. This will precipitate copper (II) sulfide.

-

Filter off the copper sulfide precipitate.

-

Acidify the filtrate with hydrochloric acid to protonate the amino and carboxyl groups.

-

Concentrate the solution under reduced pressure to obtain the crude L-Homocitrulline-d4.

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography to achieve high chemical purity.

-

Characterization

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR will confirm the positions and extent of deuterium incorporation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the labeled molecule, confirming the number of deuterium atoms incorporated and assessing the isotopic purity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to verify the enantiomeric purity of the L-Homocitrulline-d4.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of deuterium-labeled L-Homocitrulline from deuterium-labeled L-Lysine.

Caption: Synthetic workflow for deuterium-labeled L-Homocitrulline.

Biological Pathway: In Vivo Formation of L-Homocitrulline

This diagram depicts the biological pathway of L-Homocitrulline formation from L-Lysine via carbamoylation, a process that can be exacerbated in certain pathological conditions.[4][5]

Caption: In vivo formation of L-Homocitrulline from L-Lysine.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Homocitrulline - Wikipedia [en.wikipedia.org]

- 5. Homocitrulline [biosyn.com]

L-Homocitrulline-d3: A Technical Guide to its Role as a Quantitative Tool in Understanding the Biological Functions of L-Homocitrulline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of L-Homocitrulline, a non-proteinogenic amino acid formed via the post-translational modification of lysine residues. The primary focus is on the formation of L-Homocitrulline through carbamylation, its role as a biomarker in various pathological conditions, and the methodologies for its quantification. This guide also clarifies the specific role of L-Homocitrulline-d3 as a deuterated internal standard, which is crucial for accurate mass spectrometry-based quantification of endogenous L-Homocitrulline, rather than having a distinct biological function of its own. Detailed experimental protocols and visual representations of key pathways are provided to support researchers in their study of this important molecule.

Introduction to L-Homocitrulline

L-Homocitrulline is an amino acid structurally similar to L-Citrulline, differing by an additional methylene group in its side chain.[1] It is not incorporated into proteins during translation but is formed post-translationally through a process called carbamylation, where the ε-amino group of a lysine residue reacts with isocyanic acid.[2][3] This non-enzymatic modification can alter the structure and function of proteins.[1]

Under normal physiological conditions, the concentration of urea, a source of cyanate, is generally too low for extensive carbamylation to occur.[1] However, in certain pathological states, such as urea cycle disorders and chronic kidney disease (CKD), elevated urea levels lead to increased carbamylation and, consequently, higher levels of L-Homocitrulline.[4][5] L-Homocitrulline has emerged as a significant biomarker for assessing the extent of carbamylation-related stress and is associated with adverse clinical outcomes, particularly in cardiovascular diseases.[6][7]

The Role of this compound

This compound is a stable isotope-labeled form of L-Homocitrulline, where three hydrogen atoms have been replaced with deuterium. Its primary and critical role in a research and clinical setting is as an internal standard for the accurate quantification of L-Homocitrulline in biological samples using mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Due to its nearly identical chemical and physical properties to the endogenous, non-labeled L-Homocitrulline, it co-elutes during chromatography and ionizes similarly in the mass spectrometer. However, its increased mass allows it to be distinguished from the analyte of interest. This enables precise correction for sample loss during preparation and for variations in instrument response, leading to highly accurate and reproducible quantification.[9][10] It is important to note that this compound is not known to have any independent biological function.

Biological Formation of L-Homocitrulline: The Carbamylation Pathway

L-Homocitrulline is predominantly formed through the carbamylation of lysine residues. This process can occur via two main pathways:

-

Urea-Dependent Pathway: In conditions of elevated urea, such as uremia associated with chronic kidney disease, urea can spontaneously dissociate to form isocyanic acid and ammonium ions. Isocyanic acid then reacts with the primary amino groups of lysine residues in proteins to form L-Homocitrulline.[5][11]

-

Myeloperoxidase (MPO)-Mediated Pathway: During inflammation, the enzyme myeloperoxidase, released by neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate isocyanic acid.[1][4] This pathway links inflammation, as seen in conditions like rheumatoid arthritis and atherosclerosis, to protein carbamylation.[8][12]

Figure 1. Pathways of L-Homocitrulline formation via carbamylation.

L-Homocitrulline as a Biomarker in Disease

Elevated levels of L-Homocitrulline have been implicated in several diseases, making it a valuable biomarker.

| Disease State | Biological Context | L-Homocitrulline Levels | Reference |

| Chronic Kidney Disease (CKD) | Increased urea levels lead to systemic protein carbamylation. | Significantly increased.[7] | [7][13] |

| Atherosclerosis | MPO-driven carbamylation of lipoproteins (e.g., LDL) contributes to endothelial dysfunction. | Increased in atherosclerotic plaques.[8] | [7][8] |

| Rheumatoid Arthritis (RA) | Inflammation promotes MPO activity; carbamylated proteins can act as autoantigens. | Increased in synovial fluid and sera of patients.[4][14] | [4][12][14] |

| Urea Cycle Disorders | Deficiencies in urea cycle enzymes lead to the accumulation of carbamoyl phosphate. | Detected in larger amounts in urine.[1][4] | [1][4] |

| Lysinuric Protein Intolerance | Impaired transport of lysine leads to its increased availability for carbamylation. | Increased plasma and urinary concentrations.[15] | [15] |

Experimental Protocols for L-Homocitrulline Quantification

The accurate measurement of L-Homocitrulline in biological matrices is critical for its validation and use as a biomarker. While colorimetric assays are available, LC-MS/MS is the gold standard for sensitive and specific quantification.

Colorimetric Assay

Commercial kits are available for the colorimetric detection of total homocitrulline and citrulline.[14][16]

Principle:

-

Sample Preparation: Biological samples (plasma, serum, urine, tissue lysates) are treated with a detergent (e.g., SDS) and Proteinase K to release free homocitrulline from proteins.[2][14]

-

Chromophore Development: Assay reagents are added that react specifically with homocitrulline and citrulline to produce a colored product.[14]

-

Detection: The absorbance of the chromophore is measured using a spectrophotometer at a wavelength of 540-560 nm.[14]

-

Quantification: The concentration of homocitrulline/citrulline in the sample is determined by comparison to a standard curve generated with known concentrations of homocitrulline.[14]

Detection Limit: The typical detection sensitivity is around 37.5 µM.[2][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of total, protein-bound, and free L-Homocitrulline.[3][9]

Principle:

-

Sample Preparation and Hydrolysis:

-

For total and protein-bound L-Homocitrulline, proteins in the sample (serum, tissue homogenate) are precipitated and then subjected to acid hydrolysis (e.g., 6M HCl at 110°C for 18 hours) to break down proteins into their constituent amino acids.[10]

-

An internal standard, This compound , is added at the beginning of the sample preparation to account for procedural losses.[8]

-

-

Chromatographic Separation: The hydrolyzed sample is injected into a liquid chromatography system. L-Homocitrulline and this compound are separated from other amino acids and matrix components on a chromatographic column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).[9]

-

Mass Spectrometric Detection and Quantification:

-

The separated compounds are introduced into a tandem mass spectrometer.

-

Specific precursor-to-product ion transitions are monitored for both L-Homocitrulline (e.g., m/z 190.1 → 127.1 and 190.1 → 173.1) and the internal standard this compound.[9]

-

The concentration of L-Homocitrulline is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a standard curve.

-

Figure 2. Workflow for LC-MS/MS quantification of L-Homocitrulline.

L-Homocitrulline in Signaling and Biological Processes

While L-Homocitrulline itself is not known to be a direct signaling molecule, its formation on proteins can have significant downstream consequences:

-

Altered Protein Function: The conversion of a positively charged lysine to a neutral homocitrulline can disrupt electrostatic interactions, leading to changes in protein conformation and function.[1]

-

Induction of Autoimmunity: Carbamylated proteins can be recognized as non-self by the immune system, leading to the generation of autoantibodies. This is a proposed mechanism in the pathogenesis of rheumatoid arthritis.[4][12]

-

Cellular Dysfunction: Carbamylation of key proteins, such as lipoproteins, can lead to cellular damage and contribute to disease progression, for instance, by promoting endothelial cell apoptosis in atherosclerosis.[7]

Figure 3. Downstream consequences of L-Homocitrulline formation.

Conclusion

L-Homocitrulline is a critical biomarker for assessing carbamylation-related stress, with significant implications in chronic kidney disease, cardiovascular disease, and autoimmune disorders. The accurate quantification of L-Homocitrulline is paramount for its clinical and research applications. This compound serves as an indispensable tool, enabling precise and reliable measurement of L-Homocitrulline via mass spectrometry. Understanding the pathways of L-Homocitrulline formation and its downstream biological effects provides valuable insights into disease pathogenesis and offers potential avenues for therapeutic intervention. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively study the role of L-Homocitrulline in health and disease.

References

- 1. Homocitrulline [biosyn.com]

- 2. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]

- 3. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocitrulline - Wikipedia [en.wikipedia.org]

- 5. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Homocitrulline/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]

L-Homocitrulline Metabolism in Mammals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant molecule of interest in mammalian metabolism and pathophysiology. Structurally similar to L-citrulline but with an additional methylene group in its carbon backbone, L-homocitrulline is primarily formed through the carbamylation of lysine residues. This modification can occur non-enzymatically, driven by cyanate derived from urea, or enzymatically through the actions of myeloperoxidase and, to a lesser extent, ornithine transcarbamylase. Elevated levels of L-homocitrulline are associated with several pathological conditions, including urea cycle disorders, chronic kidney disease (CKD), and rheumatoid arthritis (RA). In CKD, uremia provides a rich source of urea for non-enzymatic carbamylation, leading to increased homocitrulline levels that serve as a biomarker for disease progression and cardiovascular risk. In RA, proteins modified by carbamylation can become antigenic, eliciting an autoimmune response characterized by the production of anti-carbamylated protein (anti-CarP) antibodies. This guide provides a comprehensive overview of L-homocitrulline metabolism in mammals, detailing its synthesis and potential catabolic pathways. It presents quantitative data on enzyme kinetics and physiological concentrations, outlines detailed experimental protocols for its quantification, and provides visual representations of the key metabolic and experimental workflows.

Introduction

L-homocitrulline [(2S)-2-amino-6-(carbamoylamino)hexanoic acid] is an analogue of the urea cycle intermediate L-citrulline.[1] Unlike L-citrulline, L-homocitrulline is not a direct participant in the canonical urea cycle but rather a product of a post-translational modification known as carbamylation, where a carbamoyl group is added to the ε-amino group of a lysine residue.[1] This process can have significant implications for protein structure and function and has been implicated in the pathophysiology of various human diseases.

L-Homocitrulline Synthesis

The formation of L-homocitrulline in mammals occurs through two primary pathways: non-enzymatic carbamylation and enzymatic synthesis.

Non-Enzymatic Carbamylation

Under physiological conditions, urea is in equilibrium with isocyanic acid and its conjugate base, cyanate.[1] Cyanate can react non-enzymatically with the primary amino groups of proteins, particularly the ε-amino group of lysine residues, to form L-homocitrulline.[1] This process is accelerated in conditions of elevated urea, such as in chronic kidney disease.[1]

Enzymatic Synthesis

Two key enzymes have been implicated in the enzymatic synthesis of L-homocitrulline:

-

Myeloperoxidase (MPO): In the presence of hydrogen peroxide (H₂O₂), MPO, an enzyme abundant in neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) to generate cyanate.[2] This enzymatically produced cyanate can then carbamylate lysine residues to form L-homocitrulline.[2]

-

Ornithine Transcarbamylase (OTC): While the primary substrates for OTC are ornithine and carbamoyl phosphate, it has been shown that lysine can also act as a substrate, albeit with a much lower affinity, leading to the formation of L-homocitrulline.[3][4] This pathway is particularly relevant in the context of urea cycle disorders where ornithine levels may be depleted, leading to an accumulation of carbamoyl phosphate.[2]

Signaling Pathways and Metabolic Routes

The metabolic pathways leading to the formation of L-homocitrulline are summarized below.

Quantitative Data

The following tables summarize key quantitative data related to L-homocitrulline metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Ki | Vmax | Conditions | Reference(s) |

| Ornithine Transcarbamylase (OTC) | L-Lysine, Carbamoyl Phosphate | 6.3 - 55.3 mmol/L (for Lysine) | Not Reported | Not Reported | Crude mitochondrial extract vs. purified OTC | [3] |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | 0.4 mmol/L (for Ornithine) | Not Reported | Not Reported | pH 7.7 | [4] |

| Myeloperoxidase (MPO) | Thiocyanate (SCN⁻) | Not Reported | 2 - 6 mmol/L | Not Reported | Competitive inhibition with H₂O₂ | Not Reported |

Table 2: Physiological and Pathophysiological Concentrations of L-Homocitrulline

| Condition | Tissue/Fluid | Concentration Range | Species | Reference(s) |

| Healthy Controls | Plasma | 0 - 1.7 µmol/L | Human | Not Reported |

| Uremic Mice | Plasma | 2.10 ± 0.50 µmol/mol amino acids | Mouse | [5] |

| Control Mice | Plasma | 0.78 ± 0.12 µmol/mol amino acids | Mouse | [5] |

Experimental Protocols

Quantification of L-Homocitrulline in Plasma by LC-MS/MS

This protocol is adapted from a method for quantifying total, protein-bound, and free homocitrulline in plasma samples.[5]

Experimental Workflow Diagram

Methodology

-

Sample Preparation:

-

To 100 µL of plasma, add a protein precipitating agent (e.g., sulfosalicylic acid).

-

Vortex and incubate to allow for complete protein precipitation.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing free homocitrulline.

-

For total homocitrulline, an acid hydrolysis step is required to release protein-bound homocitrulline prior to protein precipitation.

-

-

Internal Standard Addition:

-

Add a known concentration of an internal standard, such as d7-citrulline, to the supernatant.[5]

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-homocitrulline (e.g., 190.1 > 127.1 and 190.1 > 173.1) and the internal standard (e.g., d7-citrulline: 183.1 > 120.2).[5]

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-homocitrulline.

-

Calculate the concentration of L-homocitrulline in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Detection of Anti-Carbamylated Protein (Anti-CarP) Antibodies by ELISA

This protocol is a general guideline based on commercially available ELISA kits.

Experimental Workflow Diagram

Methodology

-

Plate Coating: Coat a 96-well microplate with a carbamylated protein (e.g., carbamylated fetal calf serum). Incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

-

Sample Incubation: Add diluted serum samples and standards to the wells. Incubate to allow anti-CarP antibodies to bind to the coated antigen.

-

Washing: Wash the plate to remove unbound antibodies and other serum components.

-

Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes human IgG. Incubate.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Quantify the amount of anti-CarP antibodies in the samples by comparing their absorbance to the standard curve.

Pathophysiological Relevance

-

Urea Cycle Disorders: In conditions like ornithine transcarbamylase deficiency, the accumulation of carbamoyl phosphate can drive the synthesis of L-homocitrulline from lysine.[2] Elevated urinary L-homocitrulline can be a diagnostic marker for these disorders.[2]

-

Chronic Kidney Disease (CKD): The uremic state in CKD leads to increased urea levels and subsequent non-enzymatic carbamylation of proteins, resulting in elevated plasma L-homocitrulline. This has been associated with increased cardiovascular risk in CKD patients.

-

Rheumatoid Arthritis (RA): Carbamylated proteins can act as neoantigens, triggering an autoimmune response and the production of anti-CarP antibodies.[1] These antibodies are found in a significant proportion of RA patients and are associated with a more severe disease course.

Conclusion

L-homocitrulline metabolism is a critical area of research with significant implications for understanding and managing several human diseases. Its formation through both non-enzymatic and enzymatic pathways highlights the intricate interplay between metabolic dysregulation and post-translational protein modification. The development of robust analytical methods for the quantification of L-homocitrulline and associated autoantibodies provides valuable tools for researchers and clinicians. Further investigation into the catabolism of L-homocitrulline and the precise functional consequences of protein carbamylation will undoubtedly open new avenues for therapeutic intervention in a range of pathological conditions.

References

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

The Discovery and Enduring Significance of L-Homocitrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic amino acid, has journeyed from a curious urinary metabolite to a significant biomarker in various pathological states. First isolated in 1961, its history is intertwined with the elucidation of urea cycle disorders and the growing understanding of post-translational protein modifications. This technical guide provides an in-depth exploration of the discovery, history, and evolving scientific understanding of L-Homocitrulline. It details the original and contemporary experimental protocols for its detection and quantification, summarizes key quantitative data from historical and modern studies, and illustrates the biochemical pathways in which it participates.

Discovery and Early History

L-Homocitrulline was first isolated and identified from human urine in 1961 by Gerritsen, Lipton, Strong, and Waisman.[1] Their work, published in Biochemical and Biophysical Research Communications, marked the initial step in understanding the role of this unique amino acid. Subsequent research by the same group further explored its natural occurrence and origins, particularly noting its presence in the urine of infants.[2][3]

The name "homocitrulline" reflects its structure as a higher homolog of citrulline, containing an additional methylene group in its carbon chain. Chemically, it is known as N(6)-carbamoyl-L-lysine.

Biochemical Formation and Metabolic Significance

L-Homocitrulline is not incorporated into proteins during translation but is formed through post-translational modification of lysine residues. There are two primary pathways for its formation:

-

Non-enzymatic Carbamylation: This is the principal route of L-Homocitrulline formation. The ε-amino group of a lysine residue undergoes a carbamylation reaction with isocyanic acid. Isocyanic acid is in equilibrium with urea in the body. In conditions of elevated urea, such as uremia, the concentration of isocyanic acid increases, leading to enhanced carbamylation of proteins and the formation of protein-bound and free L-Homocitrulline.

-

Inflammation-Mediated Carbamylation: During inflammation, the enzyme myeloperoxidase (MPO), released from neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) to generate isocyanic acid. This process can also lead to the carbamylation of lysine residues, forming L-Homocitrulline.

-

Urea Cycle Disorders: L-Homocitrulline is a key urinary marker for certain inborn errors of metabolism, most notably Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. In this condition, a defect in the mitochondrial ornithine transporter (ORNT1) leads to the accumulation of ornithine in the cytosol and a deficiency in the mitochondria. This disrupts the urea cycle, causing an accumulation of carbamoyl phosphate, which can then react with the ε-amino group of lysine to form L-homocitrulline.

Signaling and Metabolic Pathways

The following diagrams illustrate the key formation pathways of L-Homocitrulline.

Experimental Protocols

The detection and quantification of L-Homocitrulline have evolved from classical chromatographic techniques to highly sensitive mass spectrometry-based methods.

Historical Methods (circa 1960s)

The original isolation of L-Homocitrulline likely involved a combination of ion-exchange and paper chromatography, which were the state-of-the-art techniques for amino acid analysis at the time.

3.1.1. Ion-Exchange Chromatography for Initial Separation

-

Principle: This technique separates amino acids based on their net charge, which is influenced by the pH of the buffer. A cation-exchange resin is typically used.

-

Protocol Outline:

-

Sample Preparation: Urine samples are collected and deproteinized, often by acidification (e.g., with picric acid) followed by centrifugation.

-

Column Chromatography: The prepared sample is loaded onto a cation-exchange column (e.g., Dowex 50).

-

Elution: A stepwise or gradient elution with buffers of increasing pH and ionic strength is used to sequentially elute the bound amino acids.

-

Fraction Collection: The eluate is collected in fractions.

-

Detection: Each fraction is reacted with ninhydrin, which produces a characteristic purple color with most amino acids. The absorbance is measured spectrophotometrically to quantify the amino acid content in each fraction.

-

3.1.2. Paper Chromatography for Identification

-

Principle: This method separates amino acids based on their differential partitioning between a stationary phase (water adsorbed to the paper) and a mobile phase (an organic solvent).

-

Protocol Outline:

-

Spotting: The collected fractions from ion-exchange chromatography are concentrated and spotted onto a line drawn on a sheet of chromatography paper (e.g., Whatman No. 1).

-

Development: The paper is placed in a sealed chamber with a solvent system (e.g., n-butanol:acetic acid:water). The solvent moves up the paper by capillary action, separating the amino acids.

-

Visualization: After the solvent front has reached a sufficient height, the paper is dried, and sprayed with a ninhydrin solution. Heating the paper reveals the positions of the amino acids as colored spots.

-

Identification: The retention factor (Rf value) of the unknown spot is calculated and compared to that of a known L-Homocitrulline standard run on the same chromatogram.

-

Modern Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Reverse-phase HPLC is commonly used for amino acid analysis.

-

Protocol Outline:

-

Sample Preparation: Biological fluids (urine, plasma) are deproteinized, typically by ultrafiltration or precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

-

Derivatization: Amino acids are often derivatized to enhance their detection. Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for separation.

-

Detection: The separated amino acids are detected by a fluorescence or UV detector.

-

Quantification: The concentration of L-Homocitrulline is determined by comparing its peak area to that of a calibration curve generated with known standards.

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is currently the gold standard for the sensitive and specific quantification of L-Homocitrulline. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

-

Protocol Outline:

-

Sample Preparation: Similar to HPLC, samples are deproteinized. An internal standard (e.g., a stable isotope-labeled L-Homocitrulline) is added for accurate quantification.

-

LC Separation: The sample is injected into an LC system, often using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography.

-

Mass Spectrometry Detection: The eluate from the LC column is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the precursor ion corresponding to L-Homocitrulline is selected. This ion is then fragmented, and specific product ions are detected.

-

Quantification: The ratio of the signal from the native L-Homocitrulline to the internal standard is used for precise quantification.

-

Quantitative Data

The urinary excretion of L-Homocitrulline is significantly elevated in certain metabolic disorders. The following table summarizes representative quantitative data from various studies.

| Condition | Analyte | Sample Type | Concentration Range | Reference |

| HHH Syndrome | L-Homocitrulline | Urine | 93 - 2380 µmol/g creatinine | [4] |

| HHH Syndrome | L-Homocitrulline | Urine | ~200 µmol/L | [5] |

| Normal Controls | L-Homocitrulline | Urine | 0 - 9 mmol/mol creatinine | [6] |

| Uremic Mice | L-Homocitrulline | Plasma | 2.10 ± 0.50 µmol/mol amino acids | [7] |

| Control Mice | L-Homocitrulline | Plasma | 0.78 ± 0.12 µmol/mol amino acids | [7] |

Clinical and Research Significance

-

Diagnosis of Urea Cycle Disorders: Urinary L-Homocitrulline is a critical biomarker for the diagnosis of HHH syndrome.

-

Kidney Disease: Elevated levels of L-Homocitrulline and other carbamylated proteins are observed in patients with chronic kidney disease and are associated with disease progression and cardiovascular complications.

-

Rheumatoid Arthritis: L-Homocitrulline has been implicated as a potential autoantigen in rheumatoid arthritis. Antibodies against homocitrullinated proteins have been detected in patients, suggesting a role in the autoimmune response.

-

Drug Development: The pathways leading to L-Homocitrulline formation represent potential targets for therapeutic intervention in diseases associated with increased carbamylation stress.

Conclusion

From its initial discovery as a urinary metabolite, L-Homocitrulline has emerged as a molecule of considerable interest in both basic and clinical research. The evolution of analytical techniques has enabled its precise quantification, solidifying its role as a biomarker in several diseases. A thorough understanding of its discovery, history, and the methodologies used for its study is essential for researchers and clinicians working to unravel its full significance in human health and disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The origin of homocitrulline in the urine of infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural occurrence of homocitrulline. I. Excretion in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperornithinemia, Hyperammonemia, and Homocitrullinuria Syndrome Causing Severe Neonatal Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homocitrulline: A Key Metabolite of Ornithine in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Homocitrulline, an amino acid analogue of L-citrulline, has emerged as a significant metabolite in human metabolism, primarily recognized for its association with inborn errors of the urea cycle. While structurally similar to citrulline, differing by only a single methylene group in its carbon chain, its metabolic origins and pathological implications are distinct. This technical guide provides a comprehensive overview of L-homocitrulline as a metabolite of ornithine, detailing its biochemical synthesis, analytical detection methods, and its role as a biomarker in various disease states. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostics.

Biochemical Genesis of L-Homocitrulline from Ornithine

L-Homocitrulline is primarily formed in the mitochondria as a byproduct of the urea cycle, particularly under conditions where the normal substrates are imbalanced. The key enzyme responsible for this conversion is ornithine transcarbamylase (OTC), which catalyzes the reaction between carbamoyl phosphate and an amino acid.

Under normal physiological conditions, OTC facilitates the condensation of carbamoyl phosphate and L-ornithine to form L-citrulline, a critical step in the detoxification of ammonia. However, in certain metabolic disturbances, particularly urea cycle disorders such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, the substrate specificity of OTC allows for the utilization of L-lysine as an alternative substrate, leading to the synthesis of L-homocitrulline.[1] It is important to note that the affinity of OTC for lysine is significantly lower than for ornithine; therefore, homocitrulline formation is negligible under normal physiological conditions.[1]

The accumulation of ornithine, as seen in HHH syndrome, can lead to a depletion of mitochondrial ornithine, which in turn can cause an accumulation of carbamoyl phosphate.[2][3] This excess carbamoyl phosphate can then react with lysine, which is structurally similar to ornithine, to form homocitrulline.[4]

Another significant pathway for homocitrulline formation, independent of ornithine metabolism, involves the carbamylation of lysine residues in proteins. This non-enzymatic modification occurs when there is an excess of isocyanic acid, which is in equilibrium with urea.[5] This process is particularly relevant in conditions with elevated urea levels, such as chronic renal failure.[3][6]

Signaling Pathways and Metabolic Interconnections

The formation of L-homocitrulline is intricately linked to the urea cycle and amino acid metabolism. The following diagrams illustrate the key pathways.

Quantitative Data on L-Homocitrulline

The concentration of L-homocitrulline in biological fluids is a key indicator of underlying metabolic disturbances. The following table summarizes typical quantitative data.

| Biological Matrix | Condition | L-Homocitrulline Concentration | Reference |

| Plasma | Healthy Adult | 0 - 1.7 µmol/L | [5] |

| Plasma | Uremic Mice | 2.10 ± 0.50 µmol/mol amino acids | [6] |

| Urine | HHH Syndrome | Markedly elevated | [7][8] |

| Urine | Lysinuric Protein Intolerance | Markedly elevated | [9] |

Experimental Protocols for L-Homocitrulline Detection

Accurate quantification of L-homocitrulline is crucial for diagnosis and research. Several analytical methods are employed for this purpose.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method is highly sensitive and specific for the quantification of total, protein-bound, and free homocitrulline in plasma.[6]

Sample Preparation:

-

Total Homocitrulline: Plasma proteins are precipitated with a suitable agent (e.g., perchloric acid). The supernatant is collected for analysis.

-

Protein-Bound Homocitrulline: The protein pellet from the precipitation step is washed and then hydrolyzed to release the amino acids, including homocitrulline.

-

Free Homocitrulline: Plasma is ultrafiltered to remove proteins, and the filtrate is directly analyzed.

Chromatographic and Mass Spectrometric Conditions:

-

Column: A HILIC column is used for separation.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Detection: Mass spectrometry is performed using multiple reaction monitoring (MRM) to detect the specific transitions for homocitrulline and an internal standard (e.g., d7-citrulline).[6] The transitions for homocitrulline are typically 190.1 > 127.1 and 190.1 > 173.1.[6]

Colorimetric Assay

Commercially available assay kits provide a convenient method for the detection of total homocitrulline and citrulline in various biological samples.[10]

Assay Principle: The assay is based on a chemical reaction that produces a colored product in the presence of homocitrulline and citrulline. The absorbance of this product is measured spectrophotometrically.

General Protocol:

-

Sample Preparation: Samples (e.g., plasma, urine, cell lysates) are treated to release free homocitrulline/citrulline residues.[10]

-

Standard Curve: A standard curve is prepared using known concentrations of homocitrulline or citrulline.

-

Reaction: Assay reagents are added to the samples and standards, and the mixture is incubated to allow for color development.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 540-560 nm).[11]

-

Quantification: The concentration of homocitrulline/citrulline in the samples is determined by comparing their absorbance to the standard curve.

Clinical Significance and Future Directions

The measurement of L-homocitrulline is a valuable tool in the diagnosis and monitoring of urea cycle disorders, particularly HHH syndrome.[7][8] Its presence in urine is a key diagnostic marker for this condition. Furthermore, elevated levels of homocitrulline, particularly in its protein-bound form, are increasingly recognized as a biomarker for uremic toxicity and cardiovascular risk in patients with chronic kidney disease.[5][6]

Future research should focus on further elucidating the pathological roles of L-homocitrulline and its potential as a therapeutic target. The development of more specific and rapid analytical methods will also be crucial for its routine clinical application. Understanding the precise mechanisms by which homocitrulline contributes to cellular dysfunction may open new avenues for drug development aimed at mitigating the complications associated with its accumulation.

References

- 1. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocitrulline - Wikipedia [en.wikipedia.org]

- 3. Homocitrulline [biosyn.com]

- 4. Further evidence for a separate enzymic entity for the synthesis of homocitrulline, distinct from the regular ornithine transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suggested guidelines for the diagnosis and management of urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hyperexcretion of homocitrulline in a Malaysian patient with lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]

An In-depth Technical Guide to the Natural Occurrence of L-Homocitrulline

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocitrulline, a non-proteinogenic amino acid, is increasingly recognized for its role as a biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the natural occurrence of L-Homocitrulline across different biological systems. Primarily formed endogenously in mammals through the non-enzymatic carbamylation of lysine residues, its presence is significantly elevated in conditions such as uremia and inflammation. This document details its biosynthesis, summarizes quantitative data of its prevalence in various biological matrices, and provides detailed experimental protocols for its detection and quantification. Furthermore, this guide includes signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its metabolic context and analytical methodologies.

Introduction

L-Homocitrulline, structurally similar to L-Citrulline but with an additional methylene group in its carbon chain, is not incorporated into proteins during translation.[1] Its primary route of formation in mammals is through the post-translational modification of lysine residues via carbamylation.[1] This process, driven by isocyanic acid derived from urea, is particularly prevalent in states of elevated urea concentration, such as chronic kidney disease, and during inflammatory responses where myeloperoxidase activity contributes to cyanate production.[1][2] The accumulation of homocitrullinated proteins can alter their structure and function, implicating L-Homocitrulline in the pathophysiology of various diseases, including atherosclerosis and rheumatoid arthritis.[1][3] Additionally, elevated levels of free L-Homocitrulline are observed in the urine of individuals with certain urea cycle disorders.[1][4] While its occurrence is well-documented in mammals, its presence in other life forms remains an area of active investigation. This guide aims to consolidate the current knowledge on the natural occurrence of L-Homocitrulline, providing a valuable resource for researchers and clinicians.

Biosynthesis and Metabolic Pathways

The principal pathway for L-Homocitrulline formation in mammals is the non-enzymatic carbamylation of the ε-amino group of lysine residues within proteins. This reaction is primarily dependent on the concentration of cyanate (OCN-), which is in equilibrium with urea.[1] Under inflammatory conditions, the enzyme myeloperoxidase (MPO), released by neutrophils, can also catalyze the oxidation of thiocyanate (SCN-) to generate cyanate, thereby increasing the rate of carbamylation.[1][2]

Free L-Homocitrulline can be released through the proteolysis of carbamylated proteins. Additionally, in the context of urea cycle disorders, specifically Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a deficiency in the mitochondrial ornithine transporter (ORC1) leads to the accumulation of carbamoyl phosphate in the mitochondrial matrix. This excess carbamoyl phosphate can then react with lysine to form L-Homocitrulline.[1]

Below is a diagram illustrating the signaling pathway leading to the formation of L-Homocitrulline.

Quantitative Data on Natural Occurrence

The concentration of L-Homocitrulline varies significantly depending on the biological matrix, species, and physio-pathological condition. The following tables summarize the available quantitative data.

Table 1: L-Homocitrulline in Human Biological Fluids

| Biological Fluid | Condition | Concentration | Reference(s) |

| Plasma | Healthy | 0 - 1.7 µmol/L | [5] |

| Plasma | Uremia | Elevated | [5] |

| Serum | Healthy Controls | Statistically significantly lower than MS patients | [6] |

| Serum | Multiple Sclerosis (MS) | Statistically significantly higher than healthy controls | [6] |

| Serum | Relapsing-Remitting MS (RRMS) | Lower than SPMS | [6] |

| Serum | Secondary Progressive MS (SPMS) | Higher than RRMS | [6] |

| Urine | Healthy | Commonly found in infants and children on milk-based diets | [2] |

| Urine | Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome | 93 to 2380 µmol/g creatinine | [2] |

| Urine | Lysine Loading (Normal Adults) | Increased excretion | [7] |

| Urine | High Protein Diet (Hyperammonemia) | Chronically elevated | [1] |

Table 2: L-Homocitrulline in Human and Animal Tissues

| Tissue | Species | Condition | Concentration | Reference(s) | | :--- | :--- | :--- | :--- | | Skin | Mouse | Nephrectomized (20 weeks) | 1264 ± 123 µmol/mol lysine |[3] | | Skin | Mouse | Control (20 weeks) | 726 ± 99 µmol/mol lysine |[3] | | Aorta, Kidney, Heart, Lung, Liver, Spleen | Mouse | Nephrectomized | ~2-fold increase compared to control |[3] | | Brain, Lung | Human | Healthy | Highest levels among 26 tissues studied |[8] | | Synovial Tissue (Metatarsal) | Human | Seropositive Rheumatoid Arthritis (with necrosis) | Highest levels of homocitrulline |[2] | | Rheumatoid Nodules | Human | Rheumatoid Arthritis (with necrosis) | Highest levels of homocitrulline |[2] |

Table 3: L-Homocitrulline in Other Sources

| Source | Organism/Product | Notes | Reference(s) |

| Milk | Mammalian | Naturally present | |

| Heated Milk | Bovine | Formation from urea breakdown | [2] |

| Insect | Apis cerana (Asiatic honey bee) | Reported presence | [4] |

| Fungi/Bacteria | Microbial Consortium J-6 | L-citrulline (related compound) detected as a metabolic intermediate during lignin degradation |

Note: Data on the natural occurrence of L-Homocitrulline in plants, and a wider range of invertebrates, fungi, and bacteria is currently limited in the scientific literature.

Experimental Protocols for Detection and Quantification

The accurate quantification of L-Homocitrulline is crucial for its validation as a biomarker. Two primary methods are widely employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and colorimetric assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of L-Homocitrulline in complex biological matrices.

4.1.1. Sample Preparation (General Workflow)

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated using an acid, such as sulfosalicylic acid. The sample is vortexed, incubated at 4°C, and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant containing free amino acids is collected.

-

Dilution: The supernatant is diluted with an appropriate mobile phase containing an internal standard (e.g., a stable isotope-labeled L-Homocitrulline or a structural analog).

-

Injection: The diluted sample is then injected into the LC-MS/MS system.

For tissue samples, a homogenization step in a suitable buffer is required prior to protein precipitation. To measure protein-bound homocitrulline, an acid hydrolysis step is necessary to release the amino acid from the protein backbone.

4.1.2. Chromatographic Separation

-

Column: A C18 reverse-phase column or a mixed-mode column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid) is commonly employed.

-

Flow Rate: The flow rate is optimized for the specific column and separation method.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

4.1.3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for L-Homocitrulline and its internal standard.

Colorimetric Assay

Colorimetric assays provide a more accessible method for the quantification of total homocitrulline and citrulline. Commercial kits are available for this purpose.

4.2.1. Assay Principle

These assays are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the amount of homocitrulline and citrulline present. The reaction often involves diacetyl monoxime and thiosemicarbazide in an acidic environment.

4.2.2. Experimental Protocol (General Steps using a Commercial Kit)

-

Sample Preparation:

-

Plasma/Serum/Urine: Can often be used directly or after dilution.

-

Cells/Tissues: Require lysis or homogenization to release intracellular contents. A centrifugation step is then performed to remove debris.

-

-

Enzymatic Digestion: To measure total homocitrulline (free and protein-bound), samples are often treated with a protease (e.g., Proteinase K) to digest proteins and release homocitrulline residues.

-

Colorimetric Reaction:

-

Assay reagents are added to the prepared samples and standards in a 96-well plate.

-

The plate is incubated at an elevated temperature (e.g., 95°C) for a specific time to allow for color development.

-

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

-

Quantification: The concentration of homocitrulline/citrulline in the samples is determined by comparing their absorbance values to a standard curve generated using known concentrations of L-Homocitrulline.

Conclusion

L-Homocitrulline is a naturally occurring amino acid of significant interest due to its formation through the carbamylation of lysine residues, a process implicated in aging and various pathologies. Its quantification in biological samples serves as a valuable tool for researchers and clinicians studying conditions associated with uremia, inflammation, and certain metabolic disorders. While its presence and quantification in mammalian systems are well-characterized, its occurrence in other domains of life, such as plants, fungi, and bacteria, remains largely unexplored, presenting an opportunity for future research. The methodologies outlined in this guide provide a solid foundation for the accurate detection and quantification of L-Homocitrulline, paving the way for further elucidation of its biological roles and clinical significance.

References

- 1. Homocitrulline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a new metabolite of L-homocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Homocitrulline and Protein Carbamylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein carbamylation, a non-enzymatic post-translational modification, is increasingly recognized for its significant role in the pathophysiology of numerous human diseases, including chronic kidney disease, atherosclerosis, and autoimmune disorders. This modification, primarily resulting in the formation of L-homocitrulline from lysine residues, alters protein structure and function, leading to a cascade of downstream pathological events. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying protein carbamylation, detailed experimental protocols for the detection and quantification of L-homocitrulline and carbamylated proteins, a summary of key quantitative data from clinical studies, and a depiction of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and investigate the role of protein carbamylation in health and disease.

Introduction to Protein Carbamylation and L-Homocitrulline

Protein carbamylation is a non-enzymatic post-translational modification characterized by the addition of an isocyanic acid molecule to the free amino groups of proteins.[1] This process primarily affects the ε-amino group of lysine residues, converting them into L-homocitrulline, a non-proteinogenic amino acid.[2] The formation of homocitrulline neutralizes the positive charge of the lysine residue, which can lead to significant alterations in protein structure, function, and interactions.[3]

The accumulation of carbamylated proteins has been implicated in the pathogenesis of a range of diseases, including chronic kidney disease (CKD), atherosclerosis, and rheumatoid arthritis.[4][5][6] In these conditions, L-homocitrulline serves as a stable biomarker of carbamylation burden and disease progression.[7] Understanding the mechanisms of protein carbamylation and the development of robust analytical methods to measure its extent are crucial for advancing research and developing novel therapeutic strategies.

Biochemical Mechanisms of Protein Carbamylation

There are two primary pathways that lead to the formation of isocyanic acid and subsequent protein carbamylation in vivo: the urea-driven pathway and the myeloperoxidase (MPO)-mediated pathway.

Urea-Driven Carbamylation

In aqueous solutions, urea slowly and spontaneously dissociates into isocyanic acid and ammonia.[1] Under physiological conditions, the concentration of urea is typically not high enough to cause extensive carbamylation.[2] However, in pathological states such as chronic kidney disease, elevated urea levels lead to a significant increase in isocyanic acid, promoting widespread protein carbamylation.[2]

Myeloperoxidase (MPO)-Mediated Carbamylation

During inflammation, the enzyme myeloperoxidase (MPO), released from neutrophils and monocytes, plays a crucial role in the formation of isocyanic acid.[4][8] MPO catalyzes the oxidation of thiocyanate (SCN⁻), a pseudohalide present in dietary sources and at higher concentrations in smokers, in the presence of hydrogen peroxide (H₂O₂) to generate isocyanic acid.[2][9] This pathway is particularly relevant in inflammatory conditions such as atherosclerosis, where MPO is abundant in atherosclerotic plaques.[4]

A diagram illustrating the major pathways of protein carbamylation is presented below.

Analytical Methodologies

The accurate detection and quantification of L-homocitrulline and carbamylated proteins are essential for research and clinical applications. The following sections detail the key experimental protocols.

Quantification of L-Homocitrulline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of L-homocitrulline in biological matrices.[10][11]

Experimental Protocol:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[12]

-

Vortex for 30 seconds and incubate at 4°C for 30 minutes.[12]

-

Centrifuge at 12,000 rpm for 5 minutes.[12]

-

Transfer 50 µL of the supernatant to a new tube.[12]

-

Add 450 µL of an internal standard solution (e.g., d7-citrulline) in the initial mobile phase.[12][13]

-

Vortex for 30 seconds before injection into the LC-MS/MS system.[12]

-

-

Liquid Chromatography:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC).[13][14]

-

Mobile Phase A: 0.1% formic acid in water.[14]

-

Mobile Phase B: 80% acetonitrile with 0.1% formic acid.[14]

-

Gradient: A suitable gradient from high organic to high aqueous mobile phase to retain and elute homocitrulline.[14]

-

Flow Rate: 300 µL/min.[14]

-

Column Temperature: 40°C.[14]

-

-

Tandem Mass Spectrometry:

-

Data Analysis:

-

Quantify L-homocitrulline by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

-

An illustrative workflow for the LC-MS/MS quantification of L-homocitrulline is shown below.

References

- 1. Human Anti-Carbamylated Protein Antibody (Carp-Ab) ELI SA Kit – AFG Scientific [afgsci.com]

- 2. krishgen.com [krishgen.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein carbamylation and cardiovascular disease [pubmed.ncbi.nlm.nih.gov]

- 6. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myeloperoxidase-mediated lipoprotein carbamylation as a mechanistic pathway for atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. The pattern of apolipoprotein A-I lysine carbamylation reflects its lipidation state and the chemical environment within human atherosclerotic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Quantification of L-Homocitrulline using L-Homocitrulline-d3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homocitrulline, an analog of L-Citrulline, is a non-proteinogenic amino acid that has garnered increasing interest as a biomarker in various physiological and pathological states. It is formed through the carbamylation of lysine residues, a post-translational modification associated with uremia, inflammation, and autoimmune diseases such as rheumatoid arthritis. Accurate and precise quantification of L-Homocitrulline in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as L-Homocitrulline-d3, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical method.[1]

This document provides detailed application notes and experimental protocols for the quantification of L-Homocitrulline in biological samples using this compound as an internal standard by LC-MS/MS.

Principle of the Assay

The method involves the separation of L-Homocitrulline and its deuterated internal standard, this compound, from other sample components using liquid chromatography. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing a high degree of selectivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of L-Homocitrulline.

Materials and Reagents

-

L-Homocitrulline (≥98% purity)

-